trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
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Overview
Description
trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H16FNO3 and a molecular weight of 253.27 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoro-3-hydroxypiperidine.
Benzylation: The hydroxyl group is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydride.
Carboxylation: The piperidine ring is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-1-Cbz-3-fluoro-4-hydroxypiperidine
- cis-1-Cbz-3-fluoro-4-hydroxypiperidine
- trans-4-Amino-1-Cbz-3-hydroxypiperidine
- 1-Benzyl-4-hydroxypiperidine
Uniqueness:
- The presence of the benzyl group and the specific stereochemistry (trans configuration) of trans-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate distinguishes it from other similar compounds.
- Its unique chemical structure imparts specific reactivity and biological activity, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C13H16FNO3 |
---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
benzyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
HNBFJUNWIWJEJJ-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN(C[C@@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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